![molecular formula C13H13N3O2S B7554329 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one, also known as MMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMTP is a member of the chalcone family and is known for its anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has been found to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one involves the inhibition of various enzymes and signaling pathways. 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses. Furthermore, 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which play a crucial role in the development of inflammatory diseases. 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of anti-microbial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one in lab experiments is its well-established synthesis method, which allows for easy reproduction of the compound. Additionally, 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one in lab experiments is its low solubility in water, which can pose challenges in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one. One direction is to further explore its anti-inflammatory properties and potential therapeutic applications in the treatment of inflammatory diseases such as arthritis and asthma. Another direction is to investigate its anti-cancer properties and potential use in cancer therapy. Additionally, further research can be conducted on the anti-microbial properties of 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one and its potential use in the development of anti-microbial agents.
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one involves the reaction of 4-methoxyacetophenone with thiosemicarbazide in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with acetylacetone. The final product is obtained by the reaction of the intermediate with propionaldehyde. The synthesis method of 1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one has been well-established and can be easily reproduced in the laboratory.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-16-9-14-15-13(16)19-8-7-12(17)10-3-5-11(18-2)6-4-10/h3-9H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXWHJMMWJAIQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

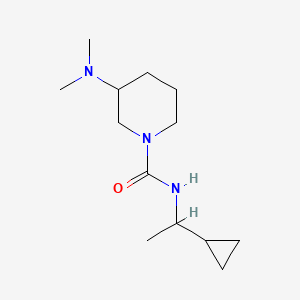
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
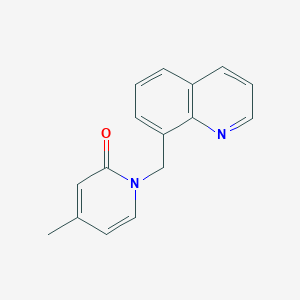
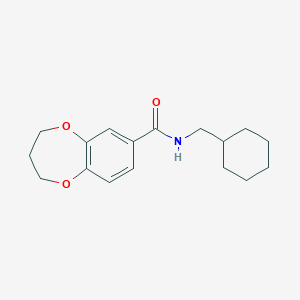
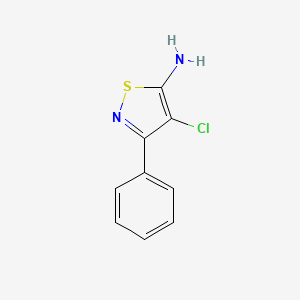
![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![2-[4-[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7554305.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)

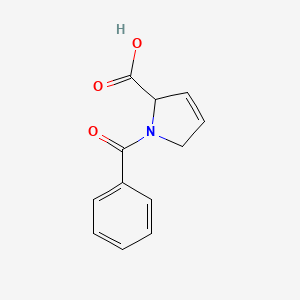
![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
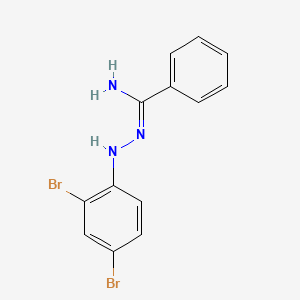
![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)